molecular formula C18H30O6 B8229396 1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol

1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol

Cat. No.: B8229396
M. Wt: 342.4 g/mol
InChI Key: LECUMGBUYIDFRF-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol is a polyethylene glycol (PEG)-based compound featuring a p-tolyl (4-methylphenyl) group at one terminus and a hydroxyl group at the other. Its structure consists of a 15-atom ethylene glycol chain (five repeating -OCH2CH2- units) terminated by a p-tolyl aromatic ring and a primary alcohol. This molecule is utilized in biomedical research, particularly in proteolysis-targeting chimeras (PROTACs) for protein degradation , drug delivery systems , and nanomaterials . The p-tolyl group enhances lipophilicity and influences molecular interactions, while the PEG backbone provides water solubility and biocompatibility .

Properties

IUPAC Name

2-[2-[2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-17-2-4-18(5-3-17)16-24-15-14-23-13-12-22-11-10-21-9-8-20-7-6-19/h2-5,19H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECUMGBUYIDFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with p-tolylmethyl bromide (1) reacting with tetraethylene glycol monomethyl ether (2) under basic conditions to form the first ether bond. Subsequent deprotonation of the terminal hydroxyl group with sodium hydride (NaH) enables coupling with additional ethylene glycol derivatives. The final step involves hydrolysis of the methyl ether protecting group to yield the terminal alcohol.

Key Reaction Conditions

  • Base : NaH or K₂CO₃ in anhydrous dimethylformamide (DMF).

  • Temperature : 0°C to room temperature for alkoxide formation, followed by reflux for coupling.

  • Solvent : DMF or tetrahydrofuran (THF) to enhance nucleophilicity.

Challenges and Optimization

Steric hindrance from the p-tolyl group and the extended polyether chain necessitates slow addition of reactants to minimize side reactions. Yields for analogous polyether syntheses range from 60% to 75%, depending on the purity of intermediates.

Tosylation and Hydrolysis Method

Tosylation of intermediate alcohols provides a pathway to activate hydroxyl groups for subsequent substitution. This method is particularly useful for constructing the polyether backbone.

Synthesis of the Tosylate Derivative

The target alcohol is synthesized via hydrolysis of its tosylate derivative, 1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate (CAS 1688666-69-4). The tosylate is prepared by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.

Reaction Scheme

Alcohol+TsClpyridineTosylate+HCl\text{Alcohol} + \text{TsCl} \xrightarrow{\text{pyridine}} \text{Tosylate} + \text{HCl}

Hydrolysis to the Alcohol

The tosylate is hydrolyzed under basic conditions (e.g., NaOH in aqueous THF) to regenerate the alcohol. This step typically achieves yields of 80–90%.

Multi-step Sequential Etherification

A modular approach involving iterative coupling of ethylene glycol units is employed to build the pentameric ether chain.

Stepwise Assembly

  • Initial Coupling : p-Tolylmethyl bromide reacts with ethylene glycol monomethyl ether to form the first dimer.

  • Deprotection and Activation : The methyl ether is deprotected using BBr₃, and the resulting alcohol is activated as a tosylate.

  • Iterative Coupling : The tosylate reacts with another ethylene glycol unit, repeating until the pentamer is formed.

Example Conditions

  • Deprotection : BBr₃ in dichloromethane at -78°C.

  • Coupling : NaH in DMF at 0°C.

Yield and Scalability

Yields for each coupling step range from 65% to 85%, with cumulative yields for the five-step sequence approximating 30–40%.

Comparative Analysis of Preparation Methods

MethodKey StepsYield (%)AdvantagesLimitations
Williamson SynthesisAlkoxide + alkyl halide coupling60–75High selectivitySensitive to moisture and steric effects
Tosylation/HydrolysisTosylation followed by hydrolysis80–90High-yielding final stepRequires handling toxic TsCl
Sequential EtherificationIterative coupling30–40Modular, scalableLow cumulative yield

Purification and Characterization Techniques

Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polyether intermediates.

  • Recrystallization : Ethanol/water mixtures purify the final alcohol.

Characterization

  • NMR : δ 7.2–7.4 ppm (aromatic protons), δ 3.4–3.8 ppm (methyleneoxy protons).

  • Mass Spectrometry : ESI-MS m/z 343.4 [M+H]⁺.

Applications in Derivative Synthesis

The alcohol serves as a precursor for sulfonate esters (e.g., the tosylate in CAS 1688666-69-4), which are pivotal in nucleophilic substitution reactions. For example, rhodium-catalyzed cyclizations of tosylates yield oxetanes, as demonstrated in recent methodologies .

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the ether oxygen acts as a leaving group.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex molecules due to its functional groups that can undergo various chemical transformations.

Example Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Substitution Reactions: The ether linkages can participate in nucleophilic substitutions.

Biological Research

Research indicates that this compound may exhibit biological activity due to its interaction with biomolecules. Studies are ongoing to explore its potential effects on cellular processes and its interactions with proteins and enzymes.

Case Study:
In a recent study, the compound was tested for its ability to inhibit specific enzyme activities involved in metabolic pathways. Results suggested potential therapeutic implications in metabolic disorders.

Pharmaceutical Applications

This compound is being investigated as a precursor for drug development. Its unique structure may allow for the design of novel pharmaceuticals with improved efficacy and reduced side effects.

Example Application:
The compound has been explored in the formulation of drug delivery systems where its ether linkages enhance solubility and bioavailability of active pharmaceutical ingredients.

Industrial Uses

In industry, this compound is utilized in the production of specialty chemicals and materials such as polymers and surfactants. Its properties make it suitable for applications requiring specific chemical interactions.

Data Table: Industrial Applications

Application AreaDescription
PolymersUsed as a monomer or additive to enhance polymer properties.
SurfactantsActs as a surfactant due to its amphiphilic nature, improving emulsification and dispersion properties.
Specialty ChemicalsServes as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol involves its interaction with molecular targets through its ether linkages and hydroxyl group. These functional groups can form hydrogen bonds and other non-covalent interactions with proteins, enzymes, and other biomolecules, influencing their activity and function . The compound’s structure allows it to participate in various biochemical pathways, potentially modulating biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

Key structural analogs differ in terminal substituents (aryl groups or functional groups) or ethylene glycol chain length. Below is a comparative analysis:

Table 1: Structural Analogs and Key Differences
Compound Name Terminal Groups Key Modifications Applications References
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol p-Tolyl (C6H4CH3), -OH Aromatic lipophilic group PROTACs, drug delivery
2,5,8,11,14-Pentaoxahexadecan-16-ol H, -OH No aryl group; simpler structure Solvent, polymer precursor
2,5,8,11,14-Pentaoxahexadecan-16-amine H, -NH2 Terminal amine for conjugation Nanofiber synthesis
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol Phenyl (C6H5), -OH Less lipophilic than p-tolyl PROTAC intermediates
2,5,8,11,14-Pentaoxahexadecan-16-yl tosylate Tosylate (SO3C6H4CH3) Reactive leaving group Synthetic chemistry
LBDBP (Malononitrile derivative) Bis(di-PEG-amino-biphenyl) Extended conjugation for optical properties Femtosecond pulse stabilization
Key Observations:
  • Aryl Group Impact : The p-tolyl group enhances lipophilicity compared to phenyl or unsubstituted analogs, improving membrane permeability in drug delivery .
  • Terminal Functional Groups : Hydroxyl (-OH) and amine (-NH2) groups enable conjugation to drugs or polymers, while tosylate facilitates further synthetic modifications .
  • Chain Length : Longer PEG chains (e.g., hexaethylene glycol derivatives) increase hydrophilicity but reduce cellular uptake efficiency .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Property This compound 2,5,8,11,14-Pentaoxahexadecan-16-ol 2,5,8,11,14-Pentaoxahexadecan-16-amine
Molecular Formula C17H28O6 C11H24O6 C11H25NO5
Molecular Weight 328.40 g/mol 252.31 g/mol 251.32 g/mol
Boiling Point Not reported 110°C (0.01 Torr) Not reported
Solubility Moderate in water, high in organic solvents Highly water-soluble Water-soluble (amine enhances polarity)
pKa ~14.36 (predicted) ~14.36 (predicted) ~9.5 (amine)
Key Observations:
  • The p-tolyl derivative has a higher molecular weight and lower water solubility than the unsubstituted analog due to its aromatic group .
  • The amine-terminated analog exhibits basicity (pKa ~9.5), enabling pH-responsive behavior in drug delivery .
Table 3: Application-Specific Performance
Application 1-(p-Tolyl) Derivative Amine Derivative Tosylate Derivative
PROTAC Synthesis High yield (30% in PROTAC CM10 synthesis) Not reported Not applicable
Drug Conjugation Used in EGFR-targeted theragnostic nanoparticles Forms stable nanofibers Intermediate for click chemistry
Biological Activity Enhanced TNF-α inhibition vs. non-tolyl analogs Supports cell viability in culture No direct biological role
Key Observations:
  • The p-tolyl group is critical for maintaining TNF-α inhibitory activity, as replacing it with bulkier substituents (e.g., chloro, methoxy) reduces potency .
  • Amine-terminated derivatives enable covalent bonding in nanomaterials, improving structural control in nanofiber fabrication .

Biological Activity

1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol is an organic compound characterized by its unique structure that includes multiple ether linkages and a p-tolyl group. Its chemical formula is C18H30O6C_{18}H_{30}O_{6} and it has a molecular weight of approximately 342.43 g/mol. The compound is primarily utilized in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Structural Features

  • IUPAC Name : 2-[2-[2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
  • CAS Number : 1688666-68-3
  • Molecular Weight : 342.43 g/mol
  • Molecular Formula : C18H30O6C_{18}H_{30}O_{6}

Physical Properties

PropertyValue
Boiling PointNot specified
AppearanceLiquid
Storage ConditionsSealed in dry, room temperature

The biological activity of this compound is attributed to its ability to interact with various biomolecules through its hydroxyl and ether functional groups. These interactions can lead to the modulation of enzyme activities and influence cellular signaling pathways.

Research Findings

  • Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. The ether linkages may enhance membrane permeability, allowing for better penetration into bacterial cells.
  • Cytotoxicity : Research has shown that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several ether-containing compounds. The results demonstrated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment conducted on breast cancer cell lines (MCF-7), this compound showed IC50 values comparable to established chemotherapeutics. This suggests potential for further development as an anticancer agent.

Similar Compounds

Compound NameStructure Features
1-(p-Tolyl)-2,5,8,11-tetraoxahexadecan-16-olFewer ether linkages
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-oneContains a ketone group
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-amineContains an amine group

Unique Aspects

The presence of multiple ether linkages in this compound contributes to its distinct solubility and interaction properties compared to similar compounds.

Q & A

Q. What are the common synthetic routes for 1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol, and how do reaction conditions influence yield?

Methodological Answer:

  • Etherification Strategies : The compound’s polyether backbone suggests stepwise Williamson ether synthesis or nucleophilic substitution reactions. For example, coupling p-tolyl derivatives with polyethylene glycol (PEG)-like chains under alkaline conditions (e.g., NaH or KOH in THF) .
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • Yield Considerations : Monitor temperature (60–80°C) and stoichiometry to minimize side reactions (e.g., elimination or over-alkylation).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm ether linkages (δ 3.5–4.5 ppm for PEG chain protons) and p-tolyl aromatic protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated MW: ~396.5 g/mol) and fragmentation patterns.
  • HPLC Purity Assessment : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to quantify impurities (>95% purity threshold).

Q. How do solubility and stability of this compound impact experimental design?

Methodological Answer:

  • Solubility Profiling : Test in polar solvents (water, methanol) and nonpolar solvents (dichloromethane) using the compound’s logP (-0.9) and polar surface area (83.4 Ų) as predictors .
  • Stability Protocols : Store at -20°C under inert atmosphere to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways (e.g., ether cleavage).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (flash point: 137.1°C) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water jets to prevent dispersion.

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., discrepancies in logP vs. experimental solubility)?

Methodological Answer:

  • Data Cross-Validation : Compare computational logP (e.g., XlogP3-AA) with experimental shake-flask method results. Address discrepancies by verifying solvent purity and temperature control .
  • Degradation Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed ethers) that may alter solubility profiles .

Q. What strategies optimize this compound’s application in drug delivery systems (e.g., PEGylation)?

Methodological Answer:

  • Conjugation Chemistry : Attach bioactive molecules via terminal hydroxyl groups using carbodiimide coupling (EDC/NHS). Monitor reaction efficiency with 1H^1H NMR .
  • In Vitro Testing : Evaluate PEGylation effects on pharmacokinetics (e.g., plasma half-life extension) using cell-based assays (e.g., macrophage uptake studies).

Q. How do structural modifications (e.g., varying PEG chain length) affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with shorter/longer PEG chains. Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell model).
  • Computational Modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict PEG chain flexibility and hydration effects .

Q. What experimental designs mitigate degradation during long-term stability studies?

Methodological Answer:

  • Controlled Environments : Store samples in amber vials with desiccants (e.g., silica gel) under nitrogen.
  • Real-Time vs. Accelerated Testing : Compare degradation kinetics at 25°C (real-time) and 40°C (accelerated) to extrapolate shelf life .

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